molecular formula C14H11F3O2 B8207501 2-(Benzyloxy)-4-(trifluoromethyl)phenol

2-(Benzyloxy)-4-(trifluoromethyl)phenol

Cat. No.: B8207501
M. Wt: 268.23 g/mol
InChI Key: VLCNHARXZGPNFE-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of phenolic compounds, which can be achieved using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of 2-(Benzyloxy)-4-(trifluoromethyl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The benzyloxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution can be carried out using bases like sodium hydroxide (NaOH), while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

2-(Benzyloxy)-4-(trifluoromethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-(trifluoromethyl)phenol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-4-methylphenol: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(Benzyloxy)-4-chlorophenol: Contains a chlorine atom instead of a trifluoromethyl group.

    2-(Benzyloxy)-4-nitrophenol: Features a nitro group in place of the trifluoromethyl group.

Uniqueness

2-(Benzyloxy)-4-(trifluoromethyl)phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications compared to its analogs .

Properties

IUPAC Name

2-phenylmethoxy-4-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c15-14(16,17)11-6-7-12(18)13(8-11)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCNHARXZGPNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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